Bis(2-ethoxyethyl) carbonate

Descripción

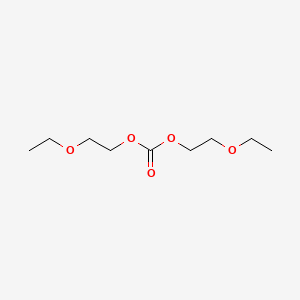

Structure

3D Structure

Propiedades

Número CAS |

2049-74-3 |

|---|---|

Fórmula molecular |

C9H18O5 |

Peso molecular |

206.24 g/mol |

Nombre IUPAC |

bis(2-ethoxyethyl) carbonate |

InChI |

InChI=1S/C9H18O5/c1-3-11-5-7-13-9(10)14-8-6-12-4-2/h3-8H2,1-2H3 |

Clave InChI |

BLWNPYNZLCQESL-UHFFFAOYSA-N |

SMILES canónico |

CCOCCOC(=O)OCCOCC |

Origen del producto |

United States |

Synthetic Methodologies and Pathways for Bis 2 Ethoxyethyl Carbonate and Its Analogues

Established Synthetic Routes for Bis(2-ethoxyethyl) Carbonate

The production of dialkyl carbonates has historically been dominated by methods that are effective but pose significant environmental and safety challenges. Over time, these have been progressively replaced by safer, more sustainable alternatives.

The traditional method for synthesizing dialkyl carbonates involves the reaction of an alcohol with phosgene (B1210022) (COCl₂). For bis(2-ethoxyethyl) carbonate, this process would involve the reaction of two equivalents of 2-ethoxyethanol (B86334) with one equivalent of phosgene.

Reaction Scheme: 2 CH₃CH₂OCH₂CH₂OH + COCl₂ → (CH₃CH₂OCH₂CH₂)₂CO + 2 HCl

This reaction is typically carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the hydrochloric acid (HCl) byproduct. While effective, the extreme toxicity of phosgene has driven the chemical industry to seek safer alternatives. frontiersin.orgacs.orgrsc.org The use of phosgene is now largely avoided due to the significant risks associated with its handling, transport, and storage, as well as the generation of corrosive byproducts. jaci.or.jprsc.org

In response to the hazards of phosgene, several non-phosgene routes have been developed and commercialized for the synthesis of dialkyl carbonates. rsc.orgrsc.org These methods are considered greener and safer.

Oxidative Carbonylation of Alcohols: This process involves the reaction of the corresponding alcohol (2-ethoxyethanol) with carbon monoxide (CO) and oxygen in the presence of a catalyst. This has become a major industrial route for the production of dimethyl carbonate (DMC). frontiersin.org The reaction offers a phosgene-free pathway, but it requires the handling of flammable and toxic carbon monoxide under pressure.

Alcoholysis of Urea: The reaction of an alcohol with urea presents an attractive, indirect route from carbon dioxide and ammonia. rsc.org For bis(2-ethoxyethyl) carbonate, this would involve reacting 2-ethoxyethanol with urea. This pathway is considered a clean and efficient process because the ammonia co-product can be recycled back into urea production. rsc.org

Direct Synthesis from CO₂ and Alcohol: The direct synthesis of dialkyl carbonates from carbon dioxide and alcohols is the most sought-after green route, as it utilizes a cheap, abundant, and non-toxic C1 feedstock. acs.orgresearchgate.netnih.gov However, the reaction is thermodynamically challenging due to the high stability of the CO₂ molecule and is limited by equilibrium. acs.org To overcome this, the reaction typically requires high pressure and the use of a dehydrating agent to remove the water byproduct, thereby shifting the equilibrium toward the product. acs.orgui.ac.id

Table 1: Comparative Overview of Major Synthetic Routes for Dialkyl Carbonates

| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgene-mediated Synthesis | 2-Ethoxyethanol, Phosgene (COCl₂) | Presence of a base (e.g., Pyridine) | High reactivity, established process | Extremely toxic phosgene, corrosive HCl byproduct frontiersin.orgacs.orgrsc.org |

| Oxidative Carbonylation | 2-Ethoxyethanol, Carbon Monoxide, Oxygen | Catalyst (e.g., Cu-based), elevated temperature and pressure | Phosgene-free | Uses toxic and flammable CO, requires pressure frontiersin.org |

| Direct Synthesis from CO₂ | 2-Ethoxyethanol, Carbon Dioxide (CO₂) | Catalyst, dehydrating agent, high pressure | Utilizes CO₂, a renewable and non-toxic feedstock acs.orgresearchgate.net | Thermodynamically limited, low yields, requires water removal acs.org |

| Transesterification | 2-Ethoxyethanol, another dialkyl carbonate (e.g., DMC) | Catalyst (acid or base), removal of alcohol byproduct | High yields, versatile, avoids highly toxic reagents nih.govuhasselt.be | Equilibrium reaction requiring byproduct removal |

Transesterification is one of the most widely used and versatile non-phosgene methods for producing a variety of dialkyl carbonates. nih.gov The synthesis of bis(2-ethoxyethyl) carbonate can be readily achieved by reacting a commonly available dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with 2-ethoxyethanol in the presence of a catalyst.

Reaction Scheme: (CH₃O)₂CO + 2 CH₃CH₂OCH₂CH₂OH ⇌ (CH₃CH₂OCH₂CH₂)₂CO + 2 CH₃OH

This reaction is an equilibrium process. To achieve high yields of the desired product, the more volatile alcohol byproduct (in this case, methanol) is continuously removed from the reaction mixture, typically by distillation. uhasselt.beresearchgate.net A wide range of catalysts can be employed, including both homogeneous catalysts like sodium methoxide and potassium carbonate, and heterogeneous catalysts. bohrium.com Heterogeneous catalysts, such as basic metal oxides (e.g., CaO, MgO) or supported alkali carbonates (e.g., K₂CO₃/Al₂O₃), are generally preferred as they are easier to separate from the reaction mixture and can be reused, aligning with green chemistry principles. nih.govresearchgate.net

Green Chemistry Principles in Bis(2-ethoxyethyl) Carbonate Synthesis

The synthesis of dialkyl carbonates is increasingly guided by the principles of green chemistry, which prioritize safety, efficiency, and sustainability. rsc.org This involves developing catalytic systems that operate under mild conditions, utilizing non-toxic and renewable starting materials, and minimizing waste generation.

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Many modern carbonate synthesis methods, particularly those involving the cycloaddition of CO₂ to epoxides or transesterification, can be performed under solvent-free (neat) conditions. nih.govrsc.orgmdpi.com This approach simplifies the process, reduces waste, and lowers costs associated with solvent purchase and disposal.

Catalysis is central to the development of green synthetic pathways.

Heterogeneous Catalysts: There is significant research into solid catalysts that are easily recoverable and reusable. This includes metal oxides, zeolites, and supported catalysts which offer high activity and selectivity for transesterification reactions. nih.govnih.govresearchgate.net

Ionic Liquids: Ionic liquids have been explored as both catalysts and reaction media for carbonate synthesis, including the reaction of CO₂ with epoxides. researchgate.netmdpi.comrsc.org Their negligible vapor pressure and tunable properties make them attractive green alternatives.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for carbonate synthesis represents a sustainable approach. These biocatalytic reactions can often be conducted under mild, solvent-free conditions. nih.gov

Table 2: Selected Catalytic Systems for Dialkyl Carbonate Synthesis via Transesterification

| Catalyst Type | Catalyst Example | Substrates | Key Advantages |

|---|---|---|---|

| Homogeneous Base | Sodium Methoxide (CH₃ONa) | Propylene Carbonate + Methanol | High activity uhasselt.be |

| Heterogeneous Base | CeO₂-La₂O₃ | Propylene Carbonate + Methanol | Reusable, high basic site density increases activity nih.gov |

| Heterogeneous Base | Li/MCM-41 | Glycerol + Dimethyl Carbonate | Reusable, efficient for viscous substrates nih.gov |

| Supported Base | K₂CO₃/Al₂O₃ | Dimethyl Carbonate + Ethanol (B145695) | High activity and tunable selectivity bohrium.com |

| Supported Base | K₂CO₃/MgO | Diethyl Carbonate + n-Propanol | Effective for transesterification of higher alcohols researchgate.net |

The ultimate goal of green carbonate synthesis is to use entirely renewable starting materials. This involves two main strategies: the utilization of CO₂ and the use of biomass-derived alcohols.

Carbon Dioxide as a Feedstock: CO₂ is an ideal renewable C1 source because it is abundant, inexpensive, non-toxic, and non-flammable. researchgate.netnih.gov Significant research efforts are focused on its chemical fixation into valuable products like organic carbonates. This can be achieved either by direct reaction with alcohols or through indirect routes, such as the reaction of CO₂ with epoxides to form cyclic carbonates, which can then be used in transesterification reactions to produce linear carbonates like bis(2-ethoxyethyl) carbonate. jaci.or.jpresearchgate.netjaci.or.jp

Biomass-Derived Alcohols: The alcohol component, 2-ethoxyethanol, is traditionally produced from petroleum-based ethylene (B1197577) oxide and ethanol. However, both ethanol and ethylene can be produced from biomass (e.g., through fermentation of sugars to bio-ethanol and subsequent dehydration to ethylene). europa.eu The use of bio-derived 2-ethoxyethanol in combination with CO₂ would allow for the synthesis of bis(2-ethoxyethyl) carbonate from fully renewable feedstocks, contributing to a more sustainable chemical industry and a circular economy. europa.euaustraliansciencejournals.com

Preparation of Structurally Related Alkoxyethyl Carbonates

The preparation of alkoxyethyl carbonates, such as bis(2-ethoxyethyl) carbonate and its analogues, can be achieved through several synthetic pathways. A prominent method is the transesterification of a simple dialkyl carbonate or a cyclic carbonate with an alkoxyethanol. This approach offers a versatile and often more environmentally friendly alternative to traditional methods involving phosgene.

One well-documented example is the synthesis of bis(2-methoxyethyl) carbonate, a close structural analogue of bis(2-ethoxyethyl) carbonate. This synthesis is achieved through the transesterification of dimethyl carbonate with 2-methoxyethanol. prepchem.com In a typical procedure, 2-methoxyethanol and dimethyl carbonate are heated in the presence of a catalyst. The reaction equilibrium is driven forward by the continuous removal of the lower-boiling methanol/dimethyl carbonate azeotrope. prepchem.com

Detailed research findings for the synthesis of bis(2-methoxyethyl) carbonate via this transesterification method are presented below:

Interactive Data Table: Synthesis of Bis(2-methoxyethyl) Carbonate via Transesterification

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 2-Methoxyethanol | Dimethyl Carbonate | Dibutyltin dimethoxide | 102 - 145 (kettle) | ~21 | 87.5 | >99 |

This method demonstrates a high-yield pathway to a structurally related alkoxyethyl carbonate. The principles of this transesterification reaction are broadly applicable to the synthesis of other alkoxyethyl carbonates, including bis(2-ethoxyethyl) carbonate, by substituting the corresponding alkoxyethanol.

Another relevant synthetic strategy is the transesterification of ethylene carbonate with an alcohol. For instance, the reaction of ethylene carbonate with methanol to produce dimethyl carbonate has been studied extensively. researchgate.netresearchgate.netnih.gov This reaction can be catalyzed by various substances, including potassium carbonate (K2CO3) and ceria (CeO2) based materials. researchgate.netresearchgate.net While the direct synthesis of bis(2-ethoxyethyl) carbonate from ethylene carbonate and 2-ethoxyethanol is not as widely reported in readily available literature, the underlying chemical principles are similar. The reaction would involve the nucleophilic attack of the ethoxyethanol on the carbonyl carbon of ethylene carbonate, leading to the formation of the desired dialkoxyethyl carbonate and ethylene glycol as a byproduct.

The synthesis of cyclic carbonates from carbon dioxide and epoxides is another important area of research, as these cyclic carbonates can then be used in transesterification reactions. chemrxiv.orgrsc.orgresearchgate.netrsc.orgmdpi.commdpi.commdpi.comresearchgate.netresearchgate.net This two-step approach, where CO2 is first fixed into a cyclic carbonate which is then reacted with an alcohol, represents a greener alternative to phosgene-based routes. researchgate.net

Reaction Chemistry and Mechanistic Investigations of Bis 2 Ethoxyethyl Carbonate

Fluorination Reactions and Derivatization Pathways of Bis(2-ethoxyethyl) Carbonate

Direct fluorination involves the reaction of a substrate with elemental fluorine (F₂) or other highly reactive fluorinating agents. This method is known for its ability to replace carbon-hydrogen bonds with carbon-fluorine bonds. However, the high reactivity of elemental fluorine often leads to a lack of selectivity and potential degradation of the starting material.

For a molecule like bis(2-ethoxyethyl) carbonate, direct fluorination would likely be a challenging process. The presence of multiple C-H bonds and ether linkages could lead to a mixture of products and fragmentation of the molecule. More controlled and selective fluorination methods are generally preferred for complex organic molecules.

The reaction of bis(2-ethoxyethyl) carbonate with various nucleophiles represents a potential pathway for the synthesis of a range of functionalized derivatives. The reactivity of the carbonate carbonyl group towards nucleophilic attack is a key factor in these transformations. It is generally understood that acyclic carbonates are less reactive than their cyclic counterparts.

In reactions with nucleophiles, the ethoxyethyl group would act as a leaving group. The success of these reactions would depend on the nucleophilicity of the attacking species and the reaction conditions employed. Stronger nucleophiles would be required to react efficiently with the relatively stable bis(2-ethoxyethyl) carbonate.

Carbonylation and Urethane (B1682113) Synthesis via Bis(2-ethoxyethyl) Carbonate

The synthesis of urethanes from non-isocyanate sources is a significant area of research in green chemistry. The reaction of carbonates with amines presents a viable alternative to the traditional use of phosgene (B1210022) and isocyanates.

The reaction of bis(2-ethoxyethyl) carbonate with aromatic amines is a potential route for the synthesis of aromatic urethanes. In this reaction, the amine attacks the carbonyl carbon of the carbonate, leading to the displacement of an ethoxyethanol molecule and the formation of a carbamate (B1207046) (urethane) linkage.

The general reaction can be represented as follows:

(C₂H₅OCH₂CH₂O)₂CO + ArNH₂ → C₂H₅OCH₂CH₂O-C(=O)-NHAr + C₂H₅OCH₂CH₂OH

This reaction typically requires elevated temperatures and the use of a catalyst to proceed at a reasonable rate. The reactivity of the aromatic amine also plays a crucial role, with more nucleophilic amines reacting more readily.

A variety of catalytic systems have been developed to facilitate the synthesis of urethanes from carbonates and amines. Alkali metal alkoxides, such as sodium ethoxide or potassium tert-butoxide, are known to be effective catalysts for this transformation. rsc.org These strong bases can activate the amine nucleophile or the carbonate electrophile, thereby lowering the activation energy of the reaction.

Other potential catalysts include Lewis acids and organometallic compounds. The choice of catalyst can significantly influence the reaction rate, yield, and selectivity. For the reaction of bis(2-ethoxyethyl) carbonate with aromatic amines, a systematic study of different catalytic systems would be necessary to identify the optimal conditions.

A representative table of catalytic systems used in the synthesis of urethanes from dialkyl carbonates and amines is shown below. While this data is not specific to bis(2-ethoxyethyl) carbonate, it provides an indication of the types of catalysts that could be effective.

| Catalyst | Amine | Carbonate | Temperature (°C) | Yield (%) |

| Sodium Ethoxide | Aniline | Diethyl Carbonate | 180 | 85 |

| Potassium Carbonate | 4-Chloroaniline | Dimethyl Carbonate | 200 | 78 |

| Zinc Acetate | Aniline | Diphenyl Carbonate | 160 | 92 |

| Titanium (IV) butoxide | Various aromatic amines | Diethyl Carbonate | 150-180 | 70-95 |

Interactive Data Table: Catalytic Systems for Urethane Synthesis

(Please note: This table contains representative data from analogous reactions and is intended for illustrative purposes, as specific data for bis(2-ethoxyethyl) carbonate is not available.)

| Catalyst | Amine | Carbonate | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

The mechanism of urethane formation from dialkyl carbonates and amines is generally believed to proceed through a nucleophilic addition-elimination pathway. The amine adds to the carbonyl group of the carbonate to form a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide to form the urethane product.

Kinetic studies of this reaction typically show a dependence on the concentrations of both the amine and the carbonate, as well as the catalyst. The rate of reaction is influenced by the electronic and steric properties of the substituents on both the amine and the carbonate. For bis(2-ethoxyethyl) carbonate, the presence of the ether linkages in the ethyl groups may have a subtle electronic effect on the reactivity of the carbonate carbonyl group.

Detailed mechanistic investigations often employ techniques such as in-situ infrared spectroscopy to monitor the disappearance of reactants and the appearance of products over time. Computational studies can also provide valuable insights into the structure of the transition states and the energetics of the reaction pathway. While specific kinetic and mechanistic data for bis(2-ethoxyethyl) carbonate are not available, the general principles derived from studies of other dialkyl carbonates would be expected to apply.

Transcarbonation and Exchange Reactions Involving Bis(2-ethoxyethyl) Carbonate

Transcarbonation, or transesterification, is a characteristic reaction of dialkyl carbonates, involving the exchange of their alkoxy groups with other alcohols. This process is typically catalyzed by acids or bases and is a reversible equilibrium-driven reaction. The general mechanism for the base-catalyzed transesterification of a dialkyl carbonate proceeds via a nucleophilic addition-elimination pathway at the carbonyl carbon (BAc2 mechanism).

In the context of bis(2-ethoxyethyl) carbonate, a transesterification reaction with an alcohol (R'-OH) would lead to the formation of a new carbonate and 2-ethoxyethanol (B86334). The reaction can proceed in a stepwise manner, first forming an unsymmetrical carbonate.

Step 1: RO-C(O)-OR + R'-OH ⇌ RO-C(O)-OR' + R-OH Step 2: RO-C(O)-OR' + R'-OH ⇌ R'O-C(O)-OR' + R-OH

Where R is the 2-ethoxyethyl group (-CH₂CH₂OCH₂CH₃).

The efficiency and outcome of the reaction are influenced by several factors, including the nature of the alcohol, the catalyst, the reaction temperature, and the removal of the alcohol byproduct (2-ethoxyethanol in this case) to shift the equilibrium towards the products.

Similarly, exchange reactions with diols can lead to the formation of either bis-carbonates or cyclic carbonates, depending on the structure of the diol and the reaction conditions. The reaction with a diol could also lead to the formation of polycarbonates through polycondensation, a process discussed in more detail in the following section.

A study on the transesterification of various dialkyl carbonates with ethanol (B145695) provides insight into the relative reactivity, which is influenced by the steric hindrance of the alkyl groups. Less sterically hindered carbonates, such as dimethyl carbonate, are generally more reactive than those with bulkier groups. The 2-ethoxyethyl group is expected to present more steric hindrance than a simple methyl or ethyl group, potentially leading to slower reaction rates.

To illustrate the effect of different catalysts on transesterification reactions of dialkyl carbonates, the following table summarizes typical findings for the reaction of dimethyl carbonate (DMC) with an alcohol.

Table 1: Representative Catalysts for the Transesterification of Dialkyl Carbonates

| Catalyst Type | Specific Example | Typical Reaction Conditions | Observations |

|---|---|---|---|

| Homogeneous Base | Sodium Methoxide (NaOMe) | 60-90 °C, atmospheric pressure | High activity, but can be difficult to separate from the reaction mixture. |

| Homogeneous Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Room temperature to 100 °C | Effective organic base, milder conditions. |

| Heterogeneous Base | CaO, MgO | 120-180 °C, requires higher temperatures | Easily separable and reusable, but may have lower activity than homogeneous catalysts. |

| Heterogeneous Base | Hydrotalcites | 100-160 °C | Good activity and selectivity, tunable properties. |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 80-120 °C | Can lead to side reactions like ether formation. |

Other Significant Transformation Reactions

Beyond transesterification, bis(2-ethoxyethyl) carbonate is expected to undergo other transformations characteristic of dialkyl carbonates, including polymerization, hydrolysis, and thermal decomposition.

Polymerization:

One of the most significant applications of dialkyl carbonates is in the synthesis of polycarbonates. Through a transesterification reaction with a diol, bis(2-ethoxyethyl) carbonate can act as a monomer, leading to the formation of a polycarbonate chain with the elimination of 2-ethoxyethanol. icevirtuallibrary.com This melt-polycondensation process typically requires high temperatures (180-220 °C) and a catalyst, often a Lewis acid like a tin or titanium compound. The properties of the resulting polycarbonate would be determined by the structure of the diol used. The general reaction is as follows:

n RO-C(O)-OR + n HO-R'-OH → [-O-R'-O-C(O)-]n + 2n R-OH

Where R is the 2-ethoxyethyl group and R' is the alkyl or aryl backbone of the diol. This phosgene-free route to polycarbonates is considered a greener alternative to traditional methods. nih.gov

Hydrolysis:

The hydrolysis of dialkyl carbonates to their corresponding alcohols and carbon dioxide is generally a slow process under neutral conditions but is accelerated by the presence of acids or bases. cetjournal.it For bis(2-ethoxyethyl) carbonate, hydrolysis would yield 2-ethoxyethanol and carbon dioxide. The reaction is essentially the reverse of the formation of the carbonate from the alcohol and CO₂. The stability of dialkyl carbonates to hydrolysis is a key consideration in their application as solvents and in formulations.

Thermal Decomposition:

Table 2: Summary of Other Potential Transformations of Bis(2-ethoxyethyl) Carbonate

| Reaction Type | Reactants | Products | Conditions | Significance |

|---|---|---|---|---|

| Polycondensation | Diols | Polycarbonates, 2-ethoxyethanol | High temperature (180-220 °C), catalyst (e.g., Lewis acid) | Phosgene-free route to novel polycarbonates. |

| Hydrolysis | Water | 2-ethoxyethanol, Carbon Dioxide | Accelerated by acid or base | Determines the stability of the compound in aqueous environments. |

Based on the conducted research, there is a significant lack of detailed scientific literature and data regarding the specific applications of Bis(2-ethoxyethyl) carbonate in the areas outlined. The search results did not yield specific studies on its role as an electrolyte solvent in particular battery chemistries, its use as a monomer for creating specific polymers, or its application and influence as a plasticizer in polymer formulations. The available information often pertains to related but distinct compounds, such as other carbonates (e.g., ethylene (B1197577) carbonate, bis(2,2,2-trifluoroethyl) carbonate) or different types of plasticizers.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for Bis(2-ethoxyethyl) carbonate due to the absence of specific research findings in the public domain for the requested subsections.

Applications of Bis 2 Ethoxyethyl Carbonate in Advanced Materials and Chemical Processes

Material Surface Modification and Functionalization using Bis(2-ethoxyethyl) Carbonate

The surface properties of a material dictate its interaction with the external environment and are crucial for its performance in various applications. Surface modification and functionalization aim to tailor these properties to meet specific requirements. While direct research on the application of Bis(2-ethoxyethyl) carbonate in this domain is not extensively documented, its chemical structure suggests potential uses in creating functional coatings and modifying polymer surfaces.

One of the most promising avenues for the application of bis(carbonates) is in the synthesis of non-isocyanate polyurethanes (NIPUs). These polymers are gaining significant attention as environmentally friendlier alternatives to traditional polyurethanes, which involve the use of hazardous isocyanates. The synthesis of NIPUs often involves the reaction of bis(cyclic carbonates) with diamines to form poly(hydroxy urethane)s (PHUs). rsc.org These PHUs can be applied as coatings, thereby modifying the surface of a substrate. The presence of hydroxyl groups in the polymer backbone can enhance adhesion and provide sites for further functionalization.

The general reaction for the synthesis of PHUs from a bis(cyclic carbonate) and a diamine is a polyaddition reaction. nih.govresearchgate.netmdpi.com This process is considered a green chemical approach as it often utilizes carbon dioxide as a feedstock for the synthesis of the cyclic carbonate precursors and exhibits 100% atom economy. rsc.org

Table 1: Synthesis of Poly(hydroxy urethane)s (PHUs) from Bis(cyclic carbonates) and Diamines nih.govresearchgate.netmdpi.com

| Bis(cyclic carbonate) Precursor | Diamine | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Resulting Polymer |

| 1,4-butanediol bis(glycidyl ether carbonate) | Various aliphatic and aromatic diamines | None or DBU/TBD | MeCN | 80 | 16 | Poly(hydroxy urethane) |

| Spiro bis(six-membered cyclic carbonate) | Two different symmetric diamines | None | DMSO | 50 | 3 | Sequence-controlled Poly(hydroxy urethane) |

| Vanillin-derived bis-cyclic carbonates | 1,4-butanediamine, 1,6-hexamethylenediamine | Not specified | Not specified | Not specified | Not specified | Bio-based Poly(hydroxy urethane) |

While Bis(2-ethoxyethyl) carbonate is a linear carbonate, its structural elements are relevant to the broader field of carbonate-based polymers. The ethoxyethyl groups could potentially influence the flexibility and solubility of resulting polymer films, desirable properties for many coating applications.

Furthermore, compounds with similar structures, such as bis(2-ethylhexyl) phthalate (B1215562), have been widely used as plasticizers for polymers like polyvinyl chloride (PVC). wikipedia.org Plasticizers are additives that increase the flexibility and durability of a material. By incorporating a plasticizer, the surface of the material can be made softer and more pliable. Although a different class of compound, the ester functionalities in Bis(2-ethoxyethyl) carbonate suggest it could potentially act as a plasticizer, thereby modifying the surface characteristics of polymer sheets and films.

Advanced Chemical Process Engineering Applications

The performance and longevity of lithium-ion batteries are heavily dependent on the properties of the electrolyte and the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. The SEI is a passivation layer that forms from the decomposition of the electrolyte and plays a crucial role in preventing further electrolyte degradation and ensuring the reversible cycling of lithium ions.

Organic carbonates are the primary solvents used in commercial lithium-ion battery electrolytes. While cyclic carbonates like ethylene (B1197577) carbonate (EC) are essential for their high dielectric constant and ability to form a stable SEI, linear carbonates are added to reduce viscosity and improve ionic conductivity. Research into novel electrolyte additives has shown that fluorinated linear carbonates, such as bis(2-fluoroethyl) carbonate and bis(2,2,2-trifluoroethyl) carbonate (TFEC), can significantly enhance battery performance. researchgate.netrsc.org These additives contribute to the formation of a more robust and LiF-rich SEI, which improves cycling stability, especially at high voltages. rsc.org

Table 2: Performance of Fluorinated Carbonate Additives in Lithium-Ion Batteries researchgate.netrsc.org

| Additive | Electrolyte System | Cell Configuration | Key Finding |

| Bis(2-fluoroethyl) carbonate (B-FC) | LiTFSI–LiBOB-based dual-salt | Li-metal battery | Improved cycle performance with high capacity retention. |

| Bis(2,2,2-trifluoroethyl) carbonate (TFEC) | Ethylene carbonate and ethyl methyl carbonate | NMC622|graphite full cells | Achieved comparable or superior electrochemical performance to the state-of-the-art benchmark. |

Given these findings, it is plausible that Bis(2-ethoxyethyl) carbonate could serve a similar function as a co-solvent or additive in electrolyte formulations. The ethoxyethyl groups would influence the solvation of lithium ions and the resulting properties of the SEI. Further research would be needed to determine its specific impact on battery performance.

Beyond battery applications, dialkyl carbonates are recognized for their potential as green solvents. They are generally characterized by low toxicity, good biodegradability, and high boiling points. Bis(2-methoxyethyl) carbonate, a close analogue of Bis(2-ethoxyethyl) carbonate, is noted for its utility as a solvent in organometallic reactions due to its low viscosity and high dielectric constant. The synthesis of such carbonates can be achieved through processes like the transesterification of dimethyl carbonate (DMC) with the corresponding alcohol.

The synthesis of bis(carbonates) itself represents an area of advanced chemical process engineering, particularly when utilizing carbon dioxide as a C1 source. nih.gov The cycloaddition of CO2 to epoxides to form cyclic carbonates is a well-established green chemistry route. nih.gov These cyclic carbonates can then be used in the synthesis of polymers, as discussed in the previous section.

Solvent Properties and Green Chemistry Considerations of Bis 2 Ethoxyethyl Carbonate

Bis(2-ethoxyethyl) Carbonate as a "Green Solvent" in Organic Synthesis

Dialkyl carbonates are considered green solvents because they are non-toxic, biodegradable, and can often be produced through sustainable processes. frontiersin.orgorientjchem.org They offer a safer alternative to conventional solvents like chlorinated hydrocarbons and dipolar aprotic solvents such as N,N-dimethylformamide (DMF), which are facing increasing regulatory scrutiny due to health and environmental concerns. acs.orgfrontiersin.org The desirable features of DACs include their classification as non-mutagenic and non-irritating compounds, making them safer to handle. frontiersin.org

Dialkyl carbonates are versatile, highly dipolar aprotic solvents suitable for a range of organic reactions. frontiersin.org Their utility stems from a favorable combination of physical and chemical properties. While many DACs have limited miscibility with water, this can be advantageous in certain applications, facilitating product separation. frontiersin.org The presence of the ether linkages in the ethoxyethyl groups of bis(2-ethoxyethyl) carbonate is expected to enhance its polarity and solvating power for a variety of substrates compared to simple DACs like DMC or DEC. This structural feature could make it particularly effective in reactions requiring moderate to high polarity.

Bis(2-ethoxyethyl) carbonate and other DACs present a favorable profile when compared to traditional organic solvents. Unlike toxic compounds such as phosgene (B1210022) and methyl halides, which they can replace in certain synthesis reactions, DACs are significantly less hazardous. frontiersin.org They also serve as effective substitutes for halogenated solvents. frontiersin.org The key advantage of DACs lies in their reduced environmental persistence and lower toxicity. acs.orgwhiterose.ac.uk

Below is a comparative table of properties for representative dialkyl carbonates versus common traditional solvents.

| Property | Dimethyl Carbonate (DMC) | Diethyl Carbonate (DEC) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dichloromethane |

| Boiling Point (°C) | 90 | 126 | 153 | 202 | 40 |

| Melting Point (°C) | 2-4 | -43 | -61 | -24 | -97 |

| Density (g/cm³) | 1.07 | 0.975 | 0.944 | 1.028 | 1.33 |

| Toxicity Profile | Low toxicity, non-mutagenic | Low toxicity | Reproductive hazard, irritant | Reproductive hazard, irritant | Suspected carcinogen |

| Biodegradability | Readily biodegradable | Biodegradable | Not readily biodegradable | Not readily biodegradable | Not readily biodegradable |

Note: Data for Bis(2-ethoxyethyl) carbonate is not widely available; DMC and DEC are shown as representative examples of the dialkyl carbonate class.

Applications in Extraction and Separation Processes

The properties of dialkyl carbonates make them suitable for use in extraction and separation processes. frontiersin.org For instance, dimethyl carbonate has proven to be a highly efficient extraction solvent for recovering 5-(hydroxymethyl)furfural (HMF), a key bio-based platform chemical, from reaction mixtures, allowing for the isolation of a pure product in high yield. frontiersin.org Given its higher boiling point and potentially different polarity due to the ethoxyethyl groups, bis(2-ethoxyethyl) carbonate could offer advantages in specific extraction scenarios, particularly where selective solvation of polar products from a complex matrix is required. The general stability and low water miscibility of higher-order DACs are beneficial for liquid-liquid extraction applications. frontiersin.org

Tunability of Solvent Characteristics through Structural Modification of Alkoxyethyl Carbonates

A significant advantage of the dialkyl carbonate class of solvents is the ability to tune their physical properties, such as polarity and boiling point, by modifying the length and nature of the alkyl chains. frontiersin.org This principle applies directly to alkoxyethyl carbonates. By altering the alkyl groups—for example, comparing a methoxyethyl group to an ethoxyethyl group—one can systematically adjust the solvent's characteristics to suit a specific application. Increasing the length of the alkyl chain generally leads to a higher boiling point, lower water solubility, and changes in viscosity. The introduction of ether functionalities, as in bis(2-ethoxyethyl) carbonate, further modifies the solvent's polarity and hydrogen-bonding capability. This structural versatility allows for the design of custom DACs tailored for specific processes, such as the preparation of polymeric membranes where solvent properties dictate membrane morphology and performance. acs.orgwhiterose.ac.uk

Performance and Sustainability Metrics as a Green Solvent

The "greenness" of a solvent or a chemical process can be quantified using various metrics, with the E-Factor (Environmental Factor) and Atom Economy being two of the most prominent. rsc.orgtamu.edu

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. tamu.eduwikipedia.org An ideal reaction has an atom economy of 100%.

The E-Factor , proposed by Roger Sheldon, is defined as the total mass of waste produced per unit mass of product. libretexts.orgchembam.com A lower E-Factor signifies a more sustainable process with less waste generation. rsc.orglibretexts.org

The use of dialkyl carbonates like bis(2-ethoxyethyl) carbonate as solvents can positively influence these metrics. Because they are less toxic and often recyclable, their contribution to the total waste (the E-Factor) can be minimized compared to volatile or hazardous solvents that require disposal. wikipedia.org In reactions where DACs also act as reagents (e.g., in carbonylation or alkylation reactions), their use can lead to higher atom economies compared to traditional methods that use toxic reagents and generate significant salt waste. frontiersin.org For example, using DMC as an extracting solvent in the synthesis of HMF resulted in a promising E-Factor and Process Mass Intensity (PMI), indicating high material efficiency. frontiersin.org

| Metric | Definition | Ideal Value | Relevance to Bis(2-ethoxyethyl) carbonate |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | 100% | High when used as a reagent in addition reactions. tamu.eduwikipedia.org |

| E-Factor | Total Mass of Waste / Mass of Product | 0 | Can be lowered by recycling the solvent and avoiding hazardous byproducts. rsc.orglibretexts.org |

Theoretical and Computational Investigations of Bis 2 Ethoxyethyl Carbonate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the optimized molecular geometry and electronic properties of Bis(2-ethoxyethyl) carbonate. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's conformational flexibility, which is influenced by the ethoxyethyl side chains.

The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For instance, the presence of electron-withdrawing groups in similar carbonate compounds has been shown to influence their reactivity. researchgate.net

Table 1: Calculated Geometric and Electronic Properties of Bis(2-ethoxyethyl) carbonate (Illustrative)

| Property | Value |

| C=O Bond Length | 1.20 Å |

| C-O (ester) Bond Length | 1.35 Å |

| O-C-O Bond Angle | 108° |

| HOMO Energy | -7.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.1 D |

Molecular Dynamics Simulations of Intermolecular Interactions in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Bis(2-ethoxyethyl) carbonate, MD simulations can model its behavior in a solvent, providing insights into intermolecular interactions. These simulations can reveal how the molecule interacts with solvent molecules and with other solute molecules.

By simulating a system containing Bis(2-ethoxyethyl) carbonate and a solvent, researchers can analyze the radial distribution functions to understand the solvation shell structure. Furthermore, the simulations can predict thermodynamic properties like the free energy of solvation and transport properties such as diffusion coefficients and viscosity. Such simulations are valuable in understanding the role of Bis(2-ethoxyethyl) carbonate as a potential solvent or additive in various applications, for instance, in electrolyte solutions for batteries, a field where similar carbonates like ethylene (B1197577) carbonate and dimethyl carbonate have been extensively studied. nih.gov The presence of ether and ester functional groups can enhance intermolecular interactions, which can be crucial in applications like CO2 viscosity enhancement. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods can be used to predict the reactivity of Bis(2-ethoxyethyl) carbonate and to explore potential reaction pathways. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding reaction mechanisms and predicting reaction rates.

For Bis(2-ethoxyethyl) carbonate, computational studies could investigate its susceptibility to hydrolysis, transesterification, or thermal decomposition. For example, studies on similar carbonates have explored their substitution reactions with alcohols and amines. researchgate.net The reactivity of the carbonyl group and the stability of the leaving groups are key factors determining the reaction outcomes. researchgate.net Computational analysis can help identify the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for designing and optimizing synthetic routes involving this compound.

Structure-Property Relationship Modeling for Material Design

By systematically varying the chemical structure and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). For Bis(2-ethoxyethyl) carbonate, this approach could be used to understand how modifications to its structure, such as changing the length of the alkyl chains or introducing different functional groups, would affect its physical and chemical properties.

For instance, QSPR models could be developed to predict properties like boiling point, viscosity, and solvent capabilities. This predictive power is highly valuable in the context of material design. By understanding the link between molecular structure and macroscopic properties, scientists can rationally design new molecules with tailored characteristics for specific applications, such as novel electrolytes, plasticizers, or specialized solvents. The study of structure-property relationships in similar materials has been instrumental in developing new functional materials. aber.ac.uk

Advanced Analytical Methodologies in the Study of Bis 2 Ethoxyethyl Carbonate

Spectroscopic Techniques for Reaction Monitoring and Product Analysis

Spectroscopic methods are fundamental for the structural elucidation and real-time monitoring of reactions involving Bis(2-ethoxyethyl) carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be the primary techniques to confirm the molecular structure of Bis(2-ethoxyethyl) carbonate. In ¹H NMR, characteristic signals would be expected for the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, as well as the methylene protons adjacent to the ether and carbonate functionalities. The integration of these signals would confirm the proton count for each group. ¹³C NMR would show distinct peaks for the carbonyl carbon of the carbonate group, the carbons of the ethoxy groups, and the methylene carbons, confirming the carbon skeleton. For analogous compounds like Bis(2-methoxyethyl) carbonate, NMR is used to confirm the structure by identifying peaks corresponding to the methoxy (B1213986) and methylene protons.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is crucial for identifying the key functional groups. A strong absorption band characteristic of the C=O stretch in the carbonate group would be expected, typically in the region of 1740-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations from the ether and carbonate linkages. In studies of similar bis(cyclic carbonate)s, FTIR is used to monitor the consumption of starting materials (like epoxy groups) and the formation of the carbonate ring. epa.gov

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is essential for determining the purity of Bis(2-ethoxyethyl) carbonate and for separating it from reaction mixtures or electrolyte formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS would be a powerful tool for both separating and identifying Bis(2-ethoxyethyl) carbonate, especially in volatile samples. The gas chromatogram would provide a retention time specific to the compound, which is indicative of its purity. The mass spectrometer would then fragment the molecule, producing a characteristic mass spectrum that serves as a molecular fingerprint, confirming its identity and molecular weight. For instance, a patent on the fluorination of carbonates mentions the use of gas chromatography to analyze the reaction mixture containing perfluorinated derivatives.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly reverse-phase HPLC, would be suitable for the analysis of less volatile samples or for quantifying Bis(2-ethoxyethyl) carbonate in non-volatile mixtures like battery electrolytes. A suitable column and mobile phase would be selected to achieve separation from other components. A UV detector could be used if the compound or its derivatives have a chromophore. For other organic carbonates used in battery electrolytes, HPLC methods have been developed to separate mixtures of cyclic and linear carbonates.

Electrochemical Characterization Techniques for Electrolyte Performance Evaluation

If Bis(2-ethoxyethyl) carbonate were to be used as a component in an electrolyte, for example in lithium-ion batteries, various electrochemical techniques would be used to evaluate its performance.

Cyclic Voltammetry (CV) : CV would be employed to determine the electrochemical stability window of an electrolyte containing Bis(2-ethoxyethyl) carbonate. By scanning the voltage, one can observe the potentials at which the electrolyte oxidizes and reduces. This is critical for ensuring the electrolyte does not decompose during battery operation. For similar carbonate-based electrolytes, CV is used to study the formation of the solid electrolyte interphase (SEI) and to assess the oxidative stability at the cathode. lookchem.com

Microscopic and Imaging Techniques for Material Characterization

When Bis(2-ethoxyethyl) carbonate is incorporated into materials, such as polymer electrolytes or as a component that influences surface films on electrodes, microscopic techniques are invaluable.

Scanning Electron Microscopy (SEM) : SEM would be used to visualize the surface morphology of electrodes after cycling in an electrolyte containing Bis(2-ethoxyethyl) carbonate. This can reveal the nature of the solid electrolyte interphase (SEI) formed, including its thickness, uniformity, and texture, which are crucial for battery longevity and performance.

Transmission Electron Microscopy (TEM) : For higher resolution imaging, TEM could be used to examine the nanostructure of the SEI or of polymer electrolytes containing the compound.

Atomic Force Microscopy (AFM) : AFM could provide topographical information of electrode surfaces at the nanoscale, offering another method to study the SEI formed from the decomposition of the electrolyte.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry's shift towards green chemistry principles is a primary driver for innovation in the synthesis of dialkyl carbonates, including Bis(2-ethoxyethyl) carbonate. frontiersin.orgrsc.org Historically, the production of compounds like dimethyl carbonate relied on hazardous reagents such as phosgene (B1210022). frontiersin.orggoogle.com Modern and future synthetic strategies focus on eliminating toxic inputs, minimizing waste, and utilizing renewable feedstocks. acs.orgnih.gov

Key areas for future research in sustainable synthesis include:

Direct Synthesis from CO2: The utilization of carbon dioxide as a C1 building block is a cornerstone of green chemistry. acs.orgnih.govnih.gov Research is ongoing to develop highly efficient catalytic systems that can facilitate the direct reaction of CO2 with 2-ethoxyethanol (B86334) to produce Bis(2-ethoxyethyl) carbonate. A significant challenge lies in overcoming the high thermodynamic and kinetic stability of CO2. nih.govresearchgate.net Recent advancements include dehydration condensation methods using low-pressure CO2, avoiding halogenated agents and shifting the reaction equilibrium towards the desired carbonate product. acs.orgnih.gov

Transesterification of Green Carbonates: An established eco-friendly route involves the transesterification of other, more accessible, green carbonates (like dimethyl carbonate or ethylene (B1197577) carbonate) with 2-ethoxyethanol. google.com Future work will likely focus on developing more efficient and recyclable catalysts, such as solid catalysts or ionic liquids, to improve reaction rates and yields, thereby making the process more economically viable. google.commonash.edu

Mechanochemistry: Solvent-free mechanochemical synthesis presents a novel alternative to traditional solution-based methods. nih.gov This technique, which uses mechanical force to induce chemical reactions, could offer a pathway to synthesize Bis(2-ethoxyethyl) carbonate directly from inorganic carbonates, reducing solvent waste and potentially enabling new reaction pathways. nih.gov

Catalyst Innovation: The development of catalysts from abundant, non-toxic materials is crucial. nih.govresearchgate.net For instance, catalyst systems based on CaI2 combined with biocompatible ligands have shown promise for CO2 fixation under mild conditions. nih.govresearchgate.net Research into reusable solid catalysts is also a priority, as they simplify product separation and reduce waste. google.com

Table 1: Comparison of Synthetic Routes for Dialkyl Carbonates

| Synthetic Route | Conventional Method (Phosgene-based) | Emerging Sustainable Methods |

|---|---|---|

| Primary Feedstock | Phosgene, Alcohol | Carbon Dioxide, Cyclic Carbonates, Alcohols |

| Key Advantages | High reactivity, established process | Avoids highly toxic reagents, utilizes waste CO2, potential for renewable feedstocks |

| Key Disadvantages | Use of extremely toxic phosgene, production of corrosive byproducts (HCl), salt waste disposal frontiersin.orggoogle.com | Thermodynamic hurdles with CO2, requires advanced catalysts, potential equilibrium limitations rsc.orgacs.orgnih.gov |

| Environmental Impact | High | Low |

| Future Research Focus | Phasing out | Catalyst development, process optimization, use of renewable energy inputs, mechanochemistry nih.gov |

Exploration of New Application Domains in Advanced Technologies

While Bis(2-ethoxyethyl) carbonate has established uses, its unique molecular structure suggests potential in various advanced technologies. Organic carbonates are widely investigated for their tunable properties, making them suitable for a range of specialized applications. rsc.org

Future application domains for Bis(2-ethoxyethyl) carbonate may include:

High-Performance Electrolytes: The burgeoning field of energy storage, particularly lithium-ion and next-generation batteries, is a major area of opportunity. Organic carbonates are primary components of battery electrolytes. rsc.org Research into custom-synthesized carbonates, including fluorinated analogues like ethyl 2-(2-fluoroethoxy)ethyl carbonate (EFEEC) and bis(2-fluoroethyl) carbonate (B-FC), has shown that they can serve as effective additives to enhance battery performance, such as improving cycle life and stability at high voltages. elsevierpure.comresearchgate.net The ether linkages in Bis(2-ethoxyethyl) carbonate could offer favorable ion transport properties, making it a candidate for specialized electrolyte formulations in solid-state or high-energy-density batteries.

Green Solvents and Media: The demand for green solvents with low toxicity and high biodegradability is increasing. rsc.orgresearchgate.net Dialkyl carbonates are recognized as promising eco-friendly solvents. frontiersin.org The physical properties of Bis(2-ethoxyethyl) carbonate could make it a suitable medium for organic synthesis, extraction processes, or as a component in cleaning formulations, replacing more hazardous traditional solvents. rsc.org

Advanced Polymer Synthesis: Dialkyl carbonates serve as precursors for polymers like polycarbonates. google.com Bis(2-ethoxyethyl) carbonate could be explored as a monomer or a plasticizer. Its flexible diether side chains could impart unique properties, such as low-temperature flexibility or specific salvation characteristics, to polymers. It could also find use in non-isocyanate polyurethane (NIPU) processes, which are considered a greener alternative to conventional polyurethanes. nih.gov

Specialty Materials and Fine Chemicals: The compound can act as an intermediate in the synthesis of fine chemicals and pharmaceuticals. google.com Its structure could be leveraged to build more complex molecules for applications in materials science, such as in the formulation of coatings, resins, or as a plasticizer for materials like PVC, potentially replacing phthalates. google.comwikipedia.org

Table 2: Potential High-Tech Applications for Bis(2-ethoxyethyl) Carbonate

| Application Domain | Key Function | Desired Properties | Relevant Research Findings |

|---|---|---|---|

| Energy Storage | Electrolyte Solvent/Additive | High ionic conductivity, wide electrochemical stability window, good solubility for lithium salts, formation of stable SEI layers | Fluorinated carbonates improve cycle performance and stability in high-voltage Li-metal batteries. elsevierpure.comresearchgate.netrsc.org |

| Green Chemistry | Solvent / Reaction Medium | Low volatility, low toxicity, biodegradability, high boiling point | Organic carbonates are increasingly replacing hazardous solvents in synthesis and extraction. frontiersin.orgrsc.org |

| Polymer Science | Monomer / Plasticizer | Imparting flexibility, biocompatibility, specific thermal properties | Bis(cyclic carbonate) products are potential components for non-isocyanate polyurethanes (NIPUs). nih.gov |

| Materials Science | Surface Modification Agent | Adhesion promotion, specific surface energy, compatibility with substrates | Custom-made organic carbonates are used for the surface modification of materials. rsc.org |

Integration with Artificial Intelligence and Machine Learning for Material Discovery

The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is accelerating the discovery and design of new materials and processes. aip.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far faster than through experimentation alone. nih.govarxiv.org

For Bis(2-ethoxyethyl) carbonate, AI and ML can be integrated in several ways:

Predictive Modeling of Properties: ML models can be trained on existing data for organic carbonates to predict the physical, chemical, and electrochemical properties of Bis(2-ethoxyethyl) carbonate and its derivatives. This can guide synthesis efforts toward molecules with specific target properties, such as optimal viscosity for an electrolyte or desired solubility for a solvent application. oaepublish.com

Accelerating Synthesis Route Discovery: AI tools can assist in designing and optimizing synthetic pathways. cecam.org Retrosynthesis algorithms, guided by ML, can propose novel and sustainable routes by breaking down the target molecule into simpler, readily available precursors. cecam.org AI can also optimize reaction conditions (temperature, pressure, catalyst choice) to maximize yield and minimize energy consumption. cornell.edu

High-Throughput Virtual Screening: AI can rapidly screen vast libraries of virtual molecules based on Bis(2-ethoxyethyl) carbonate's core structure to identify candidates for specific applications. nih.gov For example, a generative model could propose new carbonate structures with enhanced flame retardancy or improved performance as battery electrolyte additives, which can then be investigated computationally and experimentally. securities.io

Data Mining and Analysis: AI can mine the existing scientific literature to extract and structure data on organic carbonates, identifying research gaps and suggesting new experimental directions. cecam.org This can help researchers stay abreast of a rapidly growing field and build on previous findings more effectively.

Table 3: Application of AI/ML in Bis(2-ethoxyethyl) Carbonate Research

| AI/ML Tool/Technique | Potential Application Area | Objective |

|---|---|---|

| Generative Models | New Material Design | Propose novel carbonate structures with desired properties (e.g., for electrolytes, polymers). oaepublish.comcecam.org |

| Supervised Learning (e.g., Regression, Classification) | Property Prediction & Process Optimization | Predict properties like boiling point, viscosity, and electrochemical stability; optimize reaction conditions for synthesis. cornell.educornell.edu |

| Natural Language Processing (NLP) | Literature Analysis | Extract data, identify trends, and summarize research from scientific publications to guide future work. cecam.org |

| High-Throughput Virtual Screening | Application-Specific Discovery | Rapidly evaluate thousands of candidate molecules for suitability in batteries, as solvents, or as polymer precursors. nih.govsecurities.io |

Cross-Disciplinary Research Synergies Involving Bis(2-ethoxyethyl) Carbonate

The full potential of Bis(2-ethoxyethyl) carbonate will be realized through collaborations that bridge traditional scientific disciplines. Its versatile chemical nature places it at the intersection of several fields.

Chemistry and Materials Science/Engineering: This is the most direct synergy. Chemists can synthesize novel derivatives of Bis(2-ethoxyethyl) carbonate, which materials scientists can then incorporate into new systems, such as advanced polymers, composites, or electrolyte formulations for energy storage devices. rsc.orgmdpi.com

Electrochemistry and Physics: In the context of battery research, electrochemists can study the performance of electrolytes containing Bis(2-ethoxyethyl) carbonate, while physicists can model the ionic transport mechanisms and interfacial phenomena at the atomic level. This collaboration is essential for designing next-generation energy storage systems. mdpi.com

Computational Science and Experimental Chemistry: As outlined in the previous section, the integration of AI and computational modeling with laboratory synthesis and characterization creates a powerful feedback loop. nih.gov Theoretical predictions can guide experimental work, and experimental results can refine and validate computational models, dramatically accelerating the research and development cycle. arxiv.org

Environmental Science and Chemical Engineering: The development of sustainable synthesis routes and the application of Bis(2-ethoxyethyl) carbonate as a green solvent directly link chemical engineering with environmental science. Research in this area would focus on life cycle assessment, biodegradability studies, and designing industrial processes with minimal environmental impact. rsc.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for bis(2-ethoxyethyl) carbonate, and how can reaction conditions be optimized for high yield?

Bis(2-ethoxyethyl) carbonate can be synthesized via transesterification or carbonate interchange reactions. A typical method involves reacting phosgene or dialkyl carbonates with 2-ethoxyethanol under controlled conditions. For optimization:

- Catalyst selection : Use alkali metal alkoxides (e.g., NaOEt) to enhance reaction rates .

- Temperature control : Maintain 60–80°C to balance reactivity and minimize side reactions (e.g., ether cleavage).

- Solvent-free conditions : Reduce byproduct formation by avoiding solvents, as seen in analogous bis(2-methoxyethyl) carbonate synthesis .

- Yield monitoring : Track progress via FT-IR (disappearance of -OH peaks at ~3400 cm⁻¹) and GC-MS for purity assessment.

Q. What analytical techniques are recommended for characterizing bis(2-ethoxyethyl) carbonate, and how should spectral data be interpreted?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Expect signals at δ 1.2–1.4 ppm (CH₃ of ethoxy), δ 3.4–3.6 ppm (OCH₂CH₂O), and δ 4.2–4.4 ppm (COOCH₂) .

- ¹³C NMR : Carbonate carbonyl at ~155 ppm, ethoxy carbons at 60–70 ppm.

- Mass spectrometry : Molecular ion peak at m/z 234 (C₉H₁₈O₅) with fragmentation patterns indicating ethoxy group loss.

- FT-IR : Strong C=O stretch at ~1740 cm⁻¹ and C-O-C bands at 1250–1050 cm⁻¹ .

Q. What are the key solvent properties of bis(2-ethoxyethyl) carbonate that make it suitable for organometallic reactions?

- Polarity and solvation : Moderate polarity (dielectric constant ~5–7) stabilizes charged intermediates without deactivating catalysts.

- Boiling point : ~250°C allows high-temperature reactions .

- Hansen solubility parameters : δD ≈ 16 MPa¹/², δP ≈ 6 MPa¹/², δH ≈ 9 MPa¹/², compatible with Grignard reagents and transition-metal catalysts .

- Low nucleophilicity : Reduces side reactions with electrophilic intermediates.

Advanced Research Questions

Q. How does the choice of catalyst influence the reaction mechanism in bis(2-ethoxyethyl) carbonate-mediated coupling reactions?

Catalysts dictate reaction pathways:

- Palladium complexes : Enable Suzuki-Miyaura couplings by stabilizing arylpalladium intermediates. Use Pd(OAc)₂ with PPh₃ ligands for C-C bond formation.

- Lewis acids (e.g., ZnCl₂) : Promote carbonyl activation in nucleophilic acyl substitutions.

- Enzyme catalysts (e.g., lipases) : Facilitate asymmetric synthesis under mild conditions, though ethoxy groups may reduce enzymatic compatibility compared to methoxy analogs .

- Mechanistic studies : Employ kinetic isotope effects (KIEs) and DFT calculations to map transition states .

Q. What computational methods are effective in predicting the solvent behavior of bis(2-ethoxyethyl) carbonate in complex reaction systems?

- Molecular dynamics (MD) simulations : Model solvation shells around catalysts using OPLS-AA force fields.

- COSMO-RS : Predict solubility parameters and partition coefficients for biphasic systems.

- DFT calculations : Analyze frontier molecular orbitals to assess electron-donating effects of ethoxy groups on reaction intermediates .

- Machine learning : Train models on Reaxys/PubChem data to predict optimal solvent-catalyst pairs .

Q. How can conflicting data from different characterization methods (e.g., NMR vs. mass spectrometry) be resolved when analyzing bis(2-ethoxyethyl) carbonate derivatives?

- Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity discrepancies.

- High-resolution mass spectrometry (HRMS) : Resolve ambiguous m/z values (e.g., distinguish [M+Na]⁺ from isobaric fragments).

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

- Statistical analysis : Apply principal component analysis (PCA) to batch data for outlier detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.